molecular formula C7H3BrCl2F2 B6186241 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene CAS No. 2168796-20-9

2-bromo-1,5-dichloro-3-(difluoromethyl)benzene

Cat. No. B6186241
CAS RN: 2168796-20-9
M. Wt: 275.9
InChI Key:
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Description

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound belonging to the family of halogenated benzenes. This compound is a colorless liquid with a sweet odor, and it is soluble in water. It is used in a variety of applications, including as a solvent, in organic synthesis, and as an intermediate in the production of pharmaceuticals and other chemical products. It is also used as a starting material in the synthesis of other compounds.

Scientific Research Applications

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has a variety of applications in scientific research. It can be used as a solvent in organic synthesis, as an intermediate in the production of pharmaceuticals and other chemical products, and as a starting material in the synthesis of other compounds. It is also used in the synthesis of organometallic compounds, and in the study of reaction mechanisms. In addition, it has been used in the synthesis of polymers, and in the study of the interactions between organic and inorganic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is not well understood. However, it is known that it can react with other compounds to form new products, and that the reaction is catalyzed by bases, such as potassium hydroxide. It is also believed that the reaction proceeds through a nucleophilic substitution mechanism, in which the bromine atom is replaced by a nucleophile, such as a hydroxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it can cause irritation to the skin and eyes, and that it can be toxic if ingested. In addition, it can cause respiratory irritation and can be a skin sensitizer.

Advantages and Limitations for Lab Experiments

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water, which makes it easy to work with. In addition, it has a low boiling point, which makes it suitable for use in a variety of reactions. However, it can be toxic, and it can irritate the skin and eyes, so it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for research on 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and other fields. In addition, further research could be done into its use in the synthesis of other compounds, and into its potential toxicity and other safety considerations.

Synthesis Methods

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can be synthesized by several methods, including the reaction of 1,5-dichloro-3-difluoromethylbenzene with bromine in the presence of a base, such as potassium hydroxide. This reaction produces this compound and potassium bromide as the main products. The reaction can be carried out at room temperature, and the reaction time is relatively short.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene involves the bromination of 1,5-dichloro-3-(difluoromethyl)benzene.", "Starting Materials": [ "1,5-dichloro-3-(difluoromethyl)benzene", "Bromine", "Iron(III) bromide", "Acetic acid", "Water" ], "Reaction": [ "In a round-bottom flask, add 1,5-dichloro-3-(difluoromethyl)benzene, bromine, and iron(III) bromide.", "Heat the mixture to 80-90°C and stir for 4-6 hours.", "Cool the mixture to room temperature and filter off the precipitated iron(III) bromide.", "Wash the precipitate with water and collect the filtrate.", "Add acetic acid to the filtrate and stir for 30 minutes.", "Extract the product with a non-polar solvent, such as diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and filter.", "Evaporate the solvent under reduced pressure to obtain the final product, 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene." ] }

CAS RN

2168796-20-9

Molecular Formula

C7H3BrCl2F2

Molecular Weight

275.9

Purity

95

Origin of Product

United States

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